molecular formula C17H12BrN3 B5376526 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile

货号 B5376526
分子量: 338.2 g/mol
InChI 键: NLAVUZSQUJPZAJ-JYRVWZFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to selective killing of cancer cells with DNA repair defects. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.

作用机制

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile exerts its anticancer effects by inhibiting PARP enzymes, which are involved in DNA repair. PARP enzymes play a crucial role in repairing single-strand breaks in DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, particularly in cancer cells with DNA repair defects. This accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has been shown to selectively kill cancer cells with DNA repair defects, while sparing normal cells. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with DNA repair defects rely heavily on PARP enzymes for DNA repair. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has also been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to these treatments.

实验室实验的优点和局限性

One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile is its selectivity for cancer cells with DNA repair defects, which makes it a potentially powerful cancer therapy. However, one limitation is that not all cancers have DNA repair defects, and therefore, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile may not be effective in all types of cancers. Another limitation is that the development of resistance to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile can occur, which may limit its long-term efficacy.

未来方向

There are several potential future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to identify biomarkers that can predict response to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, which may help to identify patients who are most likely to benefit from the therapy. Additionally, further research is needed to understand the mechanisms underlying resistance to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, and to develop strategies to overcome this resistance.

合成方法

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 3-(3-bromo-4-methylphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile by reacting it with a reducing agent such as sodium borohydride.

科学研究应用

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies, particularly in cancers with DNA repair defects such as breast, ovarian, and prostate cancers. In clinical trials, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has demonstrated good safety and efficacy profiles, and has shown promising results in patients with advanced solid tumors and lymphomas.

属性

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3/c1-11-6-7-12(9-14(11)18)8-13(10-19)17-20-15-4-2-3-5-16(15)21-17/h2-9H,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVUZSQUJPZAJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。